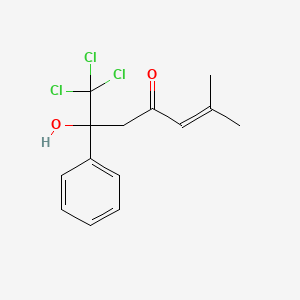
7,7,7-trichloro-6-hydroxy-2-methyl-6-phenyl-2-hepten-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7,7-trichloro-6-hydroxy-2-methyl-6-phenyl-2-hepten-4-one is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as TCMK, and it is a member of the chalcone family. TCMK has been synthesized by various methods, and its synthesis and properties have been extensively studied.
Wirkmechanismus
The mechanism of action of TCMK is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, proliferation, and apoptosis. TCMK has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. TCMK has also been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer development. TCMK has been shown to induce apoptosis by activating the caspase pathway, which is involved in programmed cell death.
Biochemical and Physiological Effects:
TCMK has been found to have various biochemical and physiological effects. TCMK has been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. TCMK has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). TCMK has been shown to have antiangiogenic effects, which may contribute to its anticancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
TCMK has several advantages for lab experiments. TCMK is easy to synthesize and has high purity, which makes it suitable for various biochemical and physiological assays. TCMK has been extensively studied, and its properties and mechanisms of action are well understood. However, TCMK also has some limitations for lab experiments. TCMK is a hydrophobic compound, which makes it difficult to dissolve in aqueous solutions. TCMK also has low solubility in organic solvents, which limits its use in some assays.
Zukünftige Richtungen
There are several future directions for the study of TCMK. TCMK has shown promising results in the treatment of cancer and neurodegenerative diseases, and further studies are needed to explore its potential use in these areas. TCMK may also have potential applications in the treatment of other diseases such as diabetes and cardiovascular diseases. The development of novel synthesis methods for TCMK may also lead to the discovery of new chalcone derivatives with unique properties and applications.
Synthesemethoden
TCMK can be synthesized by various methods, including the Claisen-Schmidt condensation reaction, the aldol condensation reaction, and the Knoevenagel reaction. The Claisen-Schmidt condensation reaction involves the reaction of an aromatic aldehyde with a ketone in the presence of a base catalyst. The aldol condensation reaction involves the reaction of an aldehyde or ketone with a carbonyl compound in the presence of a base catalyst. The Knoevenagel reaction involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a base catalyst. These methods have been used to synthesize TCMK with high yields and purity.
Wissenschaftliche Forschungsanwendungen
TCMK has been extensively studied for its potential applications in various scientific research fields. TCMK has been found to have antioxidant, anti-inflammatory, and anticancer properties. TCMK has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. TCMK has also been found to have neuroprotective effects and is being studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
7,7,7-trichloro-6-hydroxy-2-methyl-6-phenylhept-2-en-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl3O2/c1-10(2)8-12(18)9-13(19,14(15,16)17)11-6-4-3-5-7-11/h3-8,19H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALLPYGJXLGSPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)CC(C1=CC=CC=C1)(C(Cl)(Cl)Cl)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methoxy-3-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B5210978.png)
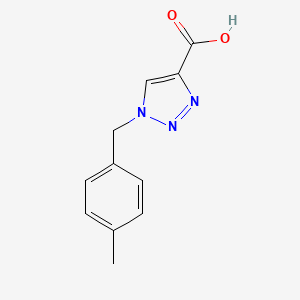
![2-[4-(dimethylamino)benzyl]-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione](/img/structure/B5210992.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5210999.png)
![1-(3-chlorophenyl)-6,7-dimethoxy-2-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5211004.png)
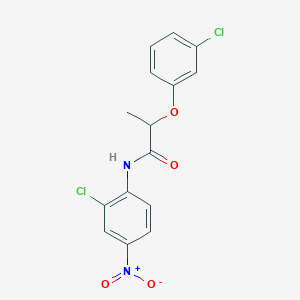
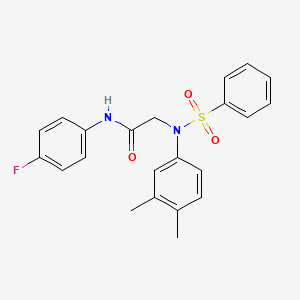
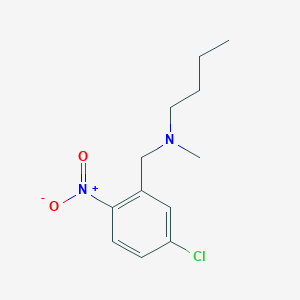
![7-(1,3-benzodioxol-5-yl)-3-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5211038.png)
![4-chloro-3-[(phenylacetyl)amino]benzoic acid](/img/structure/B5211051.png)
![5-(3-methoxyphenyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B5211052.png)
![N-{1-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide](/img/structure/B5211071.png)
![3-{[(2-chlorobenzoyl)amino]methyl}-N-(2,3-dimethylphenyl)-1-piperidinecarboxamide](/img/structure/B5211085.png)
![methyl 3-[(2-chloro-6-fluorobenzoyl)amino]benzoate](/img/structure/B5211087.png)